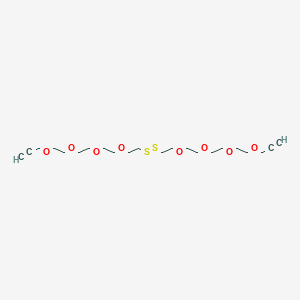

Alkyne-PEG4-SS-PEG4-alkyne

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式 |

C22H38O8S2 |

|---|---|

分子量 |

494.7 g/mol |

IUPAC名 |

3-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyldisulfanyl]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |

InChI |

InChI=1S/C22H38O8S2/c1-3-5-23-7-9-25-11-13-27-15-17-29-19-21-31-32-22-20-30-18-16-28-14-12-26-10-8-24-6-4-2/h1-2H,5-22H2 |

InChIキー |

NSDZQVXLZWRJNH-UHFFFAOYSA-N |

正規SMILES |

C#CCOCCOCCOCCOCCSSCCOCCOCCOCCOCC#C |

製品の起源 |

United States |

Foundational & Exploratory

Alkyne-PEG4-SS-PEG4-alkyne: A Technical Guide for Advanced Bioconjugation

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of Alkyne-PEG4-SS-PEG4-alkyne, a homobifunctional, cleavable crosslinker pivotal in the field of bioconjugation and the development of advanced therapeutics, particularly antibody-drug conjugates (ADCs). This document details the molecule's properties, experimental protocols for its use, and relevant data to support its application in research and drug development.

Core Concepts and Molecular Profile

This compound is a versatile chemical tool designed for "click chemistry," a set of powerful, selective, and high-yield reactions for covalently linking molecules. Its structure features two terminal alkyne groups, which readily participate in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. These alkynes are connected by two polyethylene (B3416737) glycol (PEG4) chains, imparting increased hydrophilicity to the linker and the resulting conjugate.[1] Crucially, a disulfide (-S-S-) bond is positioned between the PEG chains, rendering the linker cleavable under reducing conditions, a feature highly desirable for the controlled release of therapeutic payloads within the cellular environment.[2][3]

This linker is classified as a cleavable 8-unit PEG ADC linker and is instrumental in the synthesis of ADCs.[2] ADCs are a class of targeted therapies that utilize the specificity of an antibody to deliver a potent cytotoxic agent directly to cancer cells. The cleavable nature of the this compound linker ensures that the cytotoxic payload is released from the antibody upon internalization into the target cell, where the intracellular environment is more reducing compared to the bloodstream.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Formula | C22H38O8S2 | N/A |

| Molecular Weight | 494.67 g/mol | N/A |

| CAS Number | 2055041-17-1 | [5] |

| Purity | >95% | [5] |

| Physical Form | Colorless oil | N/A |

| Solubility | DCM, THF, acetonitrile, DMF, and DMSO | N/A |

Experimental Protocols

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Protocol

This protocol outlines a general procedure for the conjugation of this compound to an azide-containing molecule, such as a modified antibody or a therapeutic payload. Optimization of reactant concentrations, temperature, and reaction time may be necessary for specific applications.

Materials:

-

This compound

-

Azide-containing molecule (e.g., azide-modified antibody, azide-functionalized payload)

-

Copper(II) sulfate (B86663) (CuSO4) solution (e.g., 20 mM in water)

-

Copper(I)-stabilizing ligand, such as Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris(benzyltriazolylmethyl)amine (TBTA) solution (e.g., 50 mM in a suitable solvent)

-

Reducing agent, such as sodium ascorbate (B8700270) solution (e.g., 100 mM in water, freshly prepared)

-

Reaction buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

-

Anhydrous DMSO or other suitable organic solvent for dissolving the linker

Procedure:

-

Preparation of Reactants:

-

Dissolve this compound in anhydrous DMSO to prepare a stock solution (e.g., 10 mM).

-

Prepare a solution of the azide-containing molecule in the reaction buffer at the desired concentration.

-

-

Reaction Setup:

-

In a reaction vessel, combine the azide-containing molecule and the this compound stock solution. The molar ratio of alkyne to azide (B81097) should be optimized, with a slight excess of the alkyne linker often being beneficial.

-

Add the copper(I)-stabilizing ligand to the reaction mixture. A typical ligand-to-copper ratio is 5:1.[6]

-

Add the CuSO4 solution. The final concentration of copper can range from 50 µM to 500 µM, depending on the scale and nature of the reaction.[7]

-

-

Initiation and Incubation:

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution. The final concentration of sodium ascorbate is typically 5-10 times that of the copper sulfate.

-

Incubate the reaction mixture at room temperature for 1-4 hours. Gentle mixing during incubation is recommended. The reaction can also be performed at 4°C for overnight incubation.

-

-

Purification:

-

Following the incubation, the conjugated product can be purified from unreacted reagents and byproducts using standard techniques such as size-exclusion chromatography (SEC), dialysis, or affinity chromatography, depending on the nature of the conjugate.

-

Disulfide Bond Cleavage Protocol

This protocol describes the cleavage of the disulfide bond within the this compound linker to release the conjugated molecules.

Materials:

-

Conjugate containing the this compound linker

-

Reducing agent:

-

Dithiothreitol (DTT) stock solution (e.g., 1 M in water)

-

Tris(2-carboxyethyl)phosphine (TCEP) stock solution (e.g., 0.5 M in water, pH adjusted to ~7.0)

-

-

Reaction buffer (e.g., PBS, pH 7.4)

Procedure:

-

Reaction Setup:

-

Dissolve the conjugate in the reaction buffer to the desired concentration.

-

-

Cleavage Reaction:

-

Using DTT: Add the DTT stock solution to the conjugate solution to a final concentration of 10-50 mM. Incubate at room temperature for 2 hours or at 37°C for 30-60 minutes.

-

Using TCEP: Add the TCEP stock solution to the conjugate solution to a final concentration of 5-20 mM. Incubate at room temperature for 10-60 minutes.

-

-

Analysis:

-

The cleavage of the disulfide bond and the release of the conjugated molecules can be monitored by techniques such as HPLC, SDS-PAGE (under reducing and non-reducing conditions), or mass spectrometry.

-

Data Presentation and Characterization

The successful synthesis and conjugation of this compound require rigorous characterization to ensure purity and confirm the desired structure.

Table 2: Analytical Techniques for Characterization

| Technique | Purpose | Expected Outcome |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and purity assessment of the linker. | 1H and 13C NMR spectra should correspond to the expected chemical shifts and integration values for the this compound structure. |

| Mass Spectrometry (MS) | Determination of the exact molecular weight of the linker and its conjugates. | The observed mass should match the calculated molecular weight of the molecule. For conjugates, an increase in mass corresponding to the linker and payload should be observed.[8] |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment of the linker and analysis of conjugation reactions and cleavage products. | A single major peak should be observed for the pure linker. Analysis of reaction mixtures can quantify the extent of conjugation and cleavage. |

| Hydrophobic Interaction Chromatography (HIC) | Determination of the drug-to-antibody ratio (DAR) for ADCs. | Separation of antibody species with different numbers of conjugated linkers/payloads, allowing for the calculation of the average DAR.[8] |

Visualizing Workflows and Pathways

Experimental Workflow for ADC Synthesis

The following diagram illustrates a typical workflow for the synthesis of an antibody-drug conjugate using this compound.

Mechanism of Intracellular Cleavage

The disulfide bond within the linker is stable in the bloodstream but is susceptible to cleavage in the reducing environment inside a cell, primarily due to the high concentration of glutathione (B108866) (GSH).

Conclusion

This compound is a highly valuable tool for researchers and drug developers in the field of bioconjugation. Its homobifunctional nature, coupled with the cleavable disulfide bond and the favorable properties imparted by the PEG spacers, makes it an ideal linker for the construction of sophisticated biomolecules, most notably antibody-drug conjugates. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this versatile crosslinker in advanced therapeutic and research applications. As with any chemical reagent, optimization of reaction conditions is crucial to achieve the desired outcomes for specific molecular systems.

References

- 1. Alkyne PEG, Alkyne linker, Click Chemistry Tool | BroadPharm [broadpharm.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Homobifunctional PEG Derivatives - JenKem Technology USA [jenkemusa.com]

- 4. jenabioscience.com [jenabioscience.com]

- 5. Alkyne-PEG4-S-PEG4-alkyne - Creative Biolabs [creative-biolabs.com]

- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to Alkyne-PEG4-SS-PEG4-alkyne: A Cleavable Homobifunctional Linker for Advanced Bioconjugation

This technical guide provides a comprehensive overview of the chemical properties, applications, and experimental considerations for the Alkyne-PEG4-SS-PEG4-alkyne linker. Designed for researchers, scientists, and professionals in drug development, this document details the structure, function, and utility of this versatile molecule in creating advanced bioconjugates, particularly Antibody-Drug Conjugates (ADCs).

Core Chemical and Physical Properties

This compound is a homobifunctional, cleavable linker designed for bioorthogonal "click chemistry" applications.[1] Its structure consists of two terminal alkyne groups, which are connected by two polyethylene (B3416737) glycol (PEG) units of four ethylene (B1197577) oxide repeats each, and a central, cleavable disulfide bond (-S-S-). The PEGylated spacers enhance the hydrophilicity and solubility of the linker and the resulting conjugates.[2][3]

Quantitative Data Summary

The key quantitative and physical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Formula | C₂₂H₃₈O₈S₂ | [4] |

| Molecular Weight | 494.67 g/mol | [4] |

| Purity | >95% | [5] |

| Physical Form | Colorless Oil | [4][5] |

| Solubility | Soluble in DCM, THF, acetonitrile, DMF, DMSO | [4][5] |

| Storage Temperature | -20°C | [5] |

Mechanism of Action and Key Applications

The primary utility of this compound lies in its role as a linker for ADCs.[1] It covalently connects a monoclonal antibody to a potent cytotoxic drug (payload). The terminal alkyne groups allow for highly efficient and specific conjugation to azide-modified molecules via the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, a cornerstone of click chemistry.[1][6][7]

The central disulfide bond is stable in systemic circulation but is designed to be cleaved in the reducing environment of the intracellular space, where concentrations of reducing agents like glutathione (B108866) are significantly higher.[2] This targeted cleavage ensures the release of the cytotoxic payload only after the ADC has been internalized by the target cell, thereby minimizing off-target toxicity.[8]

Experimental Protocols and Methodologies

The following sections provide detailed, representative protocols for the key experimental procedures involving this compound. These are generalized methods and may require optimization for specific antibodies, payloads, and experimental systems.

Protocol for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This protocol describes a general procedure for conjugating an azide-modified biomolecule (e.g., an antibody) to the alkyne groups of the linker.

Materials:

-

Azide-modified antibody in a suitable buffer (e.g., PBS, pH 7.4)

-

This compound

-

Copper(II) Sulfate (CuSO₄) stock solution (e.g., 20 mM in water)

-

Sodium Ascorbate (B8700270) stock solution (e.g., 300 mM in water, freshly prepared)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand stock solution (e.g., 100 mM in water)

-

DMSO or other suitable organic solvent

-

Purification system (e.g., Size-Exclusion Chromatography)

Procedure:

-

Reagent Preparation: Dissolve this compound in DMSO to a desired stock concentration (e.g., 10 mM).

-

Reaction Setup: In a microcentrifuge tube, combine the azide-modified antibody with a molar excess of the this compound linker. The exact molar ratio should be optimized but a 5-10 fold excess of the linker is a common starting point.

-

Catalyst Preparation: In a separate tube, pre-mix the CuSO₄ solution and the THPTA ligand solution. Vortex briefly.[9][10]

-

Reaction Initiation: To the antibody-linker mixture, add the THPTA solution, followed by the CuSO₄ solution. Vortex gently.[10]

-

Initiate the click reaction by adding the freshly prepared sodium ascorbate solution.[9][10]

-

Incubation: Protect the reaction from light and incubate at room temperature for 1-2 hours with gentle mixing.[10]

-

Purification: Following incubation, remove the excess linker and catalyst components from the conjugated antibody using size-exclusion chromatography or dialysis.

Protocol for Reductive Cleavage of the Disulfide Bond

This protocol outlines the procedure for cleaving the disulfide bond within the linker to release the conjugated payload, typically for analytical purposes or to mimic the intracellular release mechanism.

Materials:

-

Disulfide-linked bioconjugate (e.g., ADC) in buffer

-

Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

-

Buffer (e.g., PBS, pH 7.4)

-

Analytical system (e.g., LC-MS, SDS-PAGE)

Procedure:

-

Sample Preparation: Prepare the disulfide-linked bioconjugate at a known concentration in the reaction buffer.

-

Reducing Agent Addition: Add DTT or TCEP to the bioconjugate solution to a final concentration of 10-50 mM.[2][11]

-

Incubation: Incubate the reaction mixture at 37°C for 1-4 hours. The optimal incubation time will depend on the specific conjugate and should be determined empirically.[2]

-

Quenching (Optional): The reaction can be stopped by adding an alkylating agent, such as N-ethylmaleimide (NEM), to cap the newly formed free thiols.[2]

-

Analysis: Analyze the reaction products using appropriate techniques like LC-MS to confirm the cleavage and identify the released components.[11]

Visualization of Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the key processes involving the this compound linker.

ADC Synthesis Workflow

This diagram outlines the general workflow for synthesizing an Antibody-Drug Conjugate using the this compound linker.

ADC Mechanism of Action: Payload Delivery

This diagram illustrates the targeted delivery and intracellular release of a drug from an ADC constructed with a cleavable disulfide linker.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. fgb.tamagawa-seiki.com [fgb.tamagawa-seiki.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound - Conju-Probe: Enable Bioconjugation [conju-probe.com]

- 6. benchchem.com [benchchem.com]

- 7. Alkyne | BroadPharm [broadpharm.com]

- 8. purepeg.com [purepeg.com]

- 9. confluore.com.cn [confluore.com.cn]

- 10. broadpharm.com [broadpharm.com]

- 11. Design and Study of PEG Linkers That Enable Robust Characterization of PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

Alkyne-PEG4-SS-PEG4-alkyne: A Comprehensive Technical Guide for Drug Development Professionals

An In-depth Examination of a Cleavable Homobifunctional Linker for Advanced Bioconjugation

Introduction

Alkyne-PEG4-SS-PEG4-alkyne is a sophisticated, homobifunctional crosslinker that has garnered significant attention in the fields of bioconjugation, drug delivery, and particularly in the development of Antibody-Drug Conjugates (ADCs). Its unique architecture, featuring two terminal alkyne groups for "click" chemistry, a central, bioreducible disulfide bond, and two polyethylene (B3416737) glycol (PEG) spacers, offers a combination of properties highly desirable for the design of advanced therapeutic and diagnostic agents.

This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a focus on providing researchers, scientists, and drug development professionals with the detailed information necessary for its effective implementation in their work.

Core Properties and Specifications

This compound is a cleavable linker designed for high specificity and controlled release of conjugated molecules. The key features of its structure contribute to its functionality:

-

Homobifunctional Alkyne Groups: The two terminal alkyne moieties allow for the covalent attachment of azide-containing molecules through the highly efficient and bioorthogonal copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction. This enables the straightforward and specific conjugation of two molecules.

-

Cleavable Disulfide Bond: The central disulfide (-S-S-) linkage is stable in the extracellular environment but is susceptible to cleavage in the reducing intracellular environment, where concentrations of glutathione (B108866) (GSH) are significantly higher. This property is crucial for the targeted release of therapeutic payloads inside cells.

-

PEG4 Spacers: The two polyethylene glycol (PEG) chains, each consisting of four ethylene (B1197577) glycol units, enhance the solubility and biocompatibility of the linker and the resulting conjugate. They also provide a flexible spacer arm, which can reduce steric hindrance and improve the accessibility of the conjugated molecules.

Quantitative Data Summary

| Property | Value | Source(s) |

| Molecular Formula | C22H38O8S2 | |

| Molecular Weight | 494.67 g/mol | [1] |

| Appearance | White to off-white solid or oil | |

| Purity | ≥95% | [1] |

| Solubility | Soluble in DMSO, DMF, and most organic solvents. Limited solubility in aqueous solutions. |

Note: Specific solubility and stability data can be lot-dependent and should be experimentally verified.

Chemical Structure and Synthesis

A plausible synthetic route is outlined below:

References

A Technical Guide to the Synthesis of Homobifunctional Cleavable Linkers

For Researchers, Scientists, and Drug Development Professionals

In the landscape of advanced therapeutics and diagnostics, homobifunctional cleavable linkers are indispensable tools for the reversible conjugation of molecules. These linkers, possessing two identical reactive groups and a selectively severable bond, are critical components in the design of antibody-drug conjugates (ADCs), PROTACs, and various targeted delivery systems. Their ability to maintain stability in physiological circulation and subsequently release their payload in response to specific triggers within the target microenvironment is paramount to their function and efficacy.

This technical guide provides a comprehensive overview of the synthesis of key classes of homobifunctional cleavable linkers, including disulfide, acid-labile, and enzymatically cleavable variants. Detailed experimental protocols, quantitative data on linker performance, and visual representations of synthetic pathways are presented to equip researchers with the foundational knowledge for their design and application.

Core Concepts in Homobifunctional Cleavable Linker Design

The rational design of a homobifunctional cleavable linker hinges on three primary components: two identical terminal reactive groups for conjugation, a spacer arm to modulate properties such as solubility and steric hindrance, and a cleavable moiety that dictates the release mechanism. The choice of each component is governed by the specific application, the nature of the molecules to be conjugated, and the desired release profile.

Disulfide Linkers: Redox-Responsive Cleavage

Disulfide bonds are a popular choice for cleavable linkers due to their stability in the oxidizing environment of the bloodstream and their susceptibility to cleavage in the reducing intracellular environment, where the concentration of glutathione (B108866) (GSH) is significantly higher.[1] The stability and cleavage kinetics of disulfide linkers can be fine-tuned by introducing steric hindrance adjacent to the disulfide bond.[2]

Synthesis of a Homobifunctional NHS Ester Disulfide Linker: DSP (Lomant's Reagent)

Dithiobis(succinimidyl propionate) (DSP), also known as Lomant's Reagent, is a widely used homobifunctional crosslinker with N-hydroxysuccinimide (NHS) esters at both ends for reaction with primary amines.[3][4]

Experimental Protocol: Synthesis of DSP

-

Preparation of 3,3'-Dithiodipropionic Acid: This can be synthesized by the reaction of 3-mercaptopropionic acid with an oxidizing agent such as hydrogen peroxide or iodine.

-

Activation with N-Hydroxysuccinimide (NHS):

-

Dissolve 3,3'-dithiodipropionic acid and N-hydroxysuccinimide (2.2 equivalents) in a suitable anhydrous solvent such as dimethylformamide (DMF) or dichloromethane (B109758) (DCM).

-

Cool the solution to 0 °C in an ice bath.

-

Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) (2.2 equivalents) portion-wise while stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

The filtrate is then concentrated under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure DSP.

-

Crosslinking and Cleavage Protocol

-

Crosslinking: Dissolve DSP in a dry, water-miscible organic solvent like DMSO immediately before use.[5] Add the DSP solution to the protein solution in a non-amine-containing buffer (e.g., PBS) at a pH of 7-8.[5] The reaction is typically carried out at room temperature for 30-60 minutes or on ice for 2 hours.[1]

-

Cleavage: The disulfide bond can be cleaved by incubating the crosslinked product with a reducing agent such as dithiothreitol (B142953) (DTT) (10-50 mM) at 37 °C for 30 minutes.[5]

Quantitative Data: Disulfide Linker Performance

| Linker Type | Cleavage Condition | Half-life (t½) | Reference |

| Hindered Disulfide | 1 mM GSH | > 24 h | [2] |

| Unhindered Disulfide | 1 mM GSH | < 1 h | [2] |

| Thiol-disulfide exchange | Varies with thiol concentration and pH | Dependent on conditions | [6][7] |

Diagram: Synthesis of DSP (Lomant's Reagent)

Caption: Synthetic pathway for DSP.

Acid-Labile Linkers: pH-Responsive Cleavage

Acid-labile linkers are designed to be stable at physiological pH (~7.4) but undergo rapid hydrolysis in the acidic environments of endosomes (pH 5.5-6.0) and lysosomes (pH 4.5-5.0).[] Hydrazones are the most common class of acid-labile linkers. The stability of the hydrazone bond is influenced by the electronic properties of the substituents on the carbonyl and hydrazine (B178648) precursors.[4][9]

Synthesis of a Homobifunctional Hydrazone Linker

A common strategy for creating a homobifunctional acid-labile linker involves synthesizing a molecule with two hydrazide functionalities, which can then react with aldehyde or ketone groups on the target molecules.

Experimental Protocol: Synthesis of a Dihydrazide Linker

-

Starting Material: Begin with a dicarboxylic acid, such as adipic acid.

-

Esterification: Convert the dicarboxylic acid to its corresponding diester (e.g., dimethyl adipate) by reacting with an alcohol (e.g., methanol) in the presence of an acid catalyst.

-

Hydrazinolysis: React the diester with an excess of hydrazine hydrate (B1144303).

-

Dissolve the diester in a suitable solvent like ethanol.

-

Add hydrazine hydrate (typically a large excess) to the solution.

-

Reflux the reaction mixture for several hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction mixture to allow the dihydrazide product to precipitate.

-

Collect the solid product by filtration and wash with a cold solvent to obtain the pure dihydrazide.

-

Hydrazone Formation and Cleavage

-

Formation: The dihydrazide linker can be reacted with two equivalents of an aldehyde- or ketone-containing molecule in a slightly acidic buffer (pH 5-6) to form two hydrazone bonds.

-

Cleavage: The hydrazone linkages will hydrolyze upon exposure to acidic conditions (pH < 6), releasing the conjugated molecules.[]

Quantitative Data: Hydrazone Linker Stability

| Hydrazone Type | pH | Half-life (t½) | Reference |

| Aromatic Aldehyde-derived | 7.4 | Stable | [9][10] |

| Aromatic Aldehyde-derived | 5.5 | Minutes to hours | [9] |

| Aliphatic Aldehyde-derived | 7.4 | 20 - 150 min | [9] |

| Aliphatic Aldehyde-derived | 5.5 | < 2 min | [9] |

| Acylhydrazone | 7.4 | > 24 h | [11] |

| Acylhydrazone | 4.5 | ~24 h for 97% release | [11] |

Diagram: Acid-Labile Cleavage

Caption: Cleavage of a hydrazone-linked conjugate.

Enzymatically Cleavable Linkers: Biocatalytic Release

Enzymatically cleavable linkers offer high specificity, as they are designed to be substrates for enzymes that are overexpressed in the target tissue or intracellular compartment, such as cathepsins in lysosomes.[12] Dipeptide linkers, particularly those containing valine-citrulline (Val-Cit) or valine-alanine (Val-Ala), are widely employed.[12][13]

Synthesis of a Homobifunctional Dipeptide Linker

The synthesis of a homobifunctional dipeptide linker typically involves solid-phase peptide synthesis (SPPS) or solution-phase coupling methods to create a dipeptide core, which is then functionalized with reactive groups at both ends.

Experimental Protocol: Synthesis of a Bis-NHS Ester Val-Cit Linker

-

Dipeptide Synthesis:

-

The dipeptide, Val-Cit, can be synthesized using standard Fmoc-based solid-phase peptide synthesis.

-

Alternatively, in solution, Fmoc-Val-OH is activated with a coupling agent (e.g., HBTU) and reacted with the free amine of a protected citrulline derivative.

-

-

Functionalization of the N-terminus:

-

After removal of the N-terminal Fmoc protecting group, the free amine is reacted with a homobifunctional spacer that has a protected reactive group at one end and an activated carboxyl group (e.g., NHS ester) at the other. An example is N-Fmoc-6-aminohexanoic acid, which can be coupled to the N-terminus.

-

-

Functionalization of the C-terminus:

-

The C-terminal carboxyl group of the dipeptide is activated (e.g., with DCC/NHS) to form an NHS ester.

-

-

Deprotection and Final Coupling:

-

The protecting group on the spacer at the N-terminus is removed.

-

The resulting free amine is then reacted with another molecule of the activated spacer to create the second NHS ester functionality.

-

Purification is typically performed using high-performance liquid chromatography (HPLC).

-

Enzymatic Cleavage

-

The Val-Cit linker is specifically cleaved by cathepsin B, which is abundant in the lysosomes of tumor cells, leading to the release of the conjugated payload.[12]

Quantitative Data: Enzymatic Linker Performance

| Linker Type | Enzyme | Cleavage Efficiency | Reference |

| Valine-Citrulline | Cathepsin B | High | [5][13] |

| Valine-Alanine | Cathepsin B | High | [12] |

| Glutamic acid-valine-citrulline | Cathepsin B | High, with improved plasma stability | [3][14] |

Diagram: Enzymatic Cleavage Workflow

Caption: Intracellular processing of an ADC.

Conclusion

The synthesis of homobifunctional cleavable linkers is a cornerstone of modern bioconjugation chemistry. The choice of the cleavable moiety—be it a disulfide, an acid-labile group, or an enzyme-sensitive peptide—is a critical design parameter that dictates the stability, release kinetics, and ultimately the therapeutic or diagnostic efficacy of the final conjugate. The protocols and data presented in this guide provide a foundational framework for the rational design and synthesis of these essential molecular tools, empowering researchers to develop next-generation targeted therapies and diagnostic agents. Further innovation in linker technology will undoubtedly continue to drive advancements in precision medicine.

References

- 1. scispace.com [scispace.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. aacrjournals.org [aacrjournals.org]

- 6. researchgate.net [researchgate.net]

- 7. Interplay of chemical microenvironment and redox environment on thiol-disulfide exchange kinetics. | Semantic Scholar [semanticscholar.org]

- 9. Design, Synthesis and Characterization of pH-Sensitive PEG-PE Conjugates for Stimuli-Sensitive Pharmaceutical Nanocarriers: The Effect of Substitutes at the Hydrazone Linkage on the pH-Stability of PEG-PE Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Making smart drugs smarter: the importance of linker chemistry in targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Engineering Enzyme‐Cleavable Oligonucleotides by Automated Solid‐Phase Incorporation of Cathepsin B Sensitive Dipeptide Linkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. [PDF] Glutamic acid–valine–citrulline linkers ensure stability and efficacy of antibody–drug conjugates in mice | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Mechanism of Disulfide Bond Cleavage in Linkers

For Researchers, Scientists, and Drug Development Professionals

Disulfide linkers are a cornerstone in the design of advanced therapeutic conjugates, most notably Antibody-Drug Conjugates (ADCs). Their utility stems from a unique combination of stability in systemic circulation and susceptibility to cleavage within the highly reducing intracellular environment of target cells.[] This selective cleavage ensures that the potent cytotoxic payload is released preferentially at the site of action, enhancing the therapeutic index and minimizing off-target toxicity.[2] This guide provides a detailed exploration of the core mechanisms governing disulfide bond cleavage, offers quantitative data on the environmental factors at play, and presents standardized protocols for experimental validation.

Core Mechanisms of Disulfide Bond Cleavage

The cleavage of a disulfide bond (R-S-S-R') is primarily a reductive process. In the context of drug delivery linkers, this process is predominantly achieved via two synergistic biological mechanisms: direct thiol-disulfide exchange and enzyme-catalyzed reduction.

Thiol-Disulfide Exchange: The Glutathione-Driven Engine

The principal mechanism for disulfide linker cleavage inside a cell is thiol-disulfide exchange, a type of bimolecular nucleophilic substitution (SN2) reaction.[3][4] The high intracellular concentration of the tripeptide glutathione (B108866) (GSH) is the primary driver of this process.[] The cytoplasm of a typical cell maintains a GSH concentration of 1-10 mM, which is up to 1000-fold higher than in the extracellular blood plasma (~5 µM).[][]

The reaction proceeds in two main steps:

-

Nucleophilic Attack: The deprotonated thiol group (thiolate, GS⁻) of a glutathione molecule, a potent nucleophile, attacks one of the sulfur atoms of the disulfide bond in the linker.[4][6] This forms a transient, unstable mixed disulfide intermediate between the linker and glutathione.

-

Release of Payload: A second glutathione molecule attacks the mixed disulfide, cleaving the bond and releasing the now-thiolated payload (the active drug). This step regenerates a molecule of oxidized glutathione (GSSG).

This process relies on the significant concentration gradient of reducing agents between the extracellular and intracellular compartments, making it a highly effective and specific trigger for drug release within the target cell.[7]

Enzyme-Catalyzed Reduction

In addition to direct cleavage by GSH, intracellular enzymes can catalyze and accelerate the reduction of disulfide bonds.[8] The most prominent enzymatic systems involved are the thioredoxin (TRX) and glutaredoxin (GRX) systems.[9][10]

-

Thioredoxin (TRX) System: This system consists of the enzyme thioredoxin and thioredoxin reductase (TRXR), which uses NADPH as a reducing equivalent. TRXR reduces TRX, which then directly catalyzes the reduction of disulfide bonds in substrate proteins or linkers.[8][9]

-

Glutaredoxin (GRX) System: GRX catalyzes disulfide reductions using glutathione as a cofactor. The oxidized GRX is then recycled back to its reduced state by glutathione reductase, which also consumes NADPH.[8][9]

These enzymatic pathways contribute to the efficiency of payload release and are an essential part of the cellular redox maintenance machinery that disulfide linkers exploit.[11]

Chemical Reduction (For In Vitro Analysis)

In laboratory settings, chemical reducing agents are frequently used to cleave disulfide bonds for analytical purposes. Common reagents include:

-

Tris(2-carboxyethyl)phosphine (TCEP): An odorless and irreversible reducing agent that is effective over a wide pH range. TCEP reduces disulfides through a phosphine-mediated SN2 mechanism, where the phosphorus atom acts as the nucleophile.[12][13]

-

Dithiothreitol (DTT): A classic dithiol reducing agent that forms a stable six-membered ring after reducing a disulfide bond, making the reaction thermodynamically favorable.[14]

These agents are invaluable for quality control and mechanistic studies but are not involved in the in vivo cleavage mechanism.

Quantitative Data and Influencing Factors

The efficiency and selectivity of disulfide linker cleavage are governed by several quantifiable factors.

Redox Environment

The stark difference in the concentration of reducing species, primarily glutathione, between the extracellular and intracellular environments is the fundamental basis for the linker's selectivity.

| Parameter | Extracellular (Blood Plasma) | Intracellular (Cytoplasm) | Reference(s) |

| Glutathione (GSH) Conc. | ~5 µM | 1 - 10 mM | [][] |

| Redox Potential | Oxidizing | Reducing | [][] |

| Primary State | Predominantly Oxidized (GSSG) | Predominantly Reduced (GSH) | [15] |

Steric Hindrance

The rate of disulfide cleavage can be precisely modulated by introducing steric hindrance around the S-S bond.[16] Bulky substituents (e.g., methyl groups) adjacent to the disulfide can shield it from nucleophilic attack by GSH or enzymes.[7]

-

Unhindered Disulfides: Cleave rapidly upon cell entry.

-

Sterically Hindered Disulfides: Exhibit slower cleavage rates, which can be tuned to control the kinetics of drug release. This modification can also enhance plasma stability by preventing premature reduction by circulating thiols.[7]

Experimental Protocols

Validating the stability and cleavage characteristics of a disulfide linker is critical in ADC development.

Protocol 1: Glutathione (GSH) Cleavage Assay

This assay simulates the intracellular reducing environment to measure the rate of drug release.

Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of the ADC at 1 mg/mL in a suitable buffer (e.g., PBS, pH 7.4).

-

Prepare a 100 mM stock solution of reduced glutathione (GSH) in the same buffer. Ensure the pH is readjusted to 7.2-7.4 after dissolving GSH.

-

-

Reaction Setup:

-

In a microcentrifuge tube, combine the ADC solution with the GSH stock to achieve a final GSH concentration of 5 mM, mimicking cytosolic levels.[17]

-

Set up a control reaction without GSH.

-

Incubate all samples at 37°C.

-

-

Time-Point Sampling:

-

At designated time points (e.g., 0, 15 min, 30 min, 1h, 2h, 4h, 8h), take an aliquot of the reaction mixture.

-

Immediately quench the reaction by adding an excess of a thiol-scavenging agent like N-ethylmaleimide (NEM) or by acidifying with formic acid.

-

-

Analysis:

-

Analyze the samples by reverse-phase HPLC (RP-HPLC) or LC-MS.

-

Quantify the peak corresponding to the released payload and the intact ADC.

-

Calculate the percentage of drug release at each time point to determine the cleavage kinetics.

-

Protocol 2: Plasma Stability Assay

This assay assesses the stability of the linker in a biological matrix, predicting its in vivo behavior.

Methodology:

-

Sample Preparation:

-

Obtain fresh heparinized human or animal plasma.

-

Spike the plasma with the ADC to a final concentration of ~100 µg/mL.

-

-

Incubation:

-

Incubate the mixture in a shaking water bath at 37°C.

-

-

Time-Point Sampling and Processing:

-

At specified time points (e.g., 0, 1h, 6h, 24h, 48h, 72h), draw an aliquot of the plasma sample.

-

Precipitate plasma proteins by adding 3-4 volumes of ice-cold acetonitrile.

-

Vortex thoroughly and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the proteins.

-

-

Analysis:

-

Analyze the supernatant, which contains the released payload and intact ADC, by LC-MS/MS.

-

Quantify the amount of intact ADC remaining over time to determine its plasma half-life.

-

References

- 2. Disulfide Linkers - Creative Biolabs [creativebiolabs.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. The common types of linkers in ADC drugs and their cleavage mechanisms in vivo [creativebiomart.net]

- 8. Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [PDF] Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody–Drug Conjugates | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. (Open Access) Catalytic Cleavage of Disulfide Bonds in Small Molecules and Linkers of Antibody-Drug Conjugates. (2019) | Donglu Zhang | 30 Citations [scispace.com]

- 12. The Mechanism of SN2 Disulfide Bond Cleavage by Phosphorous Nucleophiles. Implications for Biochemical Disulfide Reducing Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. pubs.acs.org [pubs.acs.org]

- 14. benchchem.com [benchchem.com]

- 15. The role of glutathione in disulphide bond formation and endoplasmic-reticulum-generated oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]

- 16. njbio.com [njbio.com]

- 17. researchgate.net [researchgate.net]

The Strategic Role of PEG Spacers in Bioconjugation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Bioconjugation and the Pivotal Role of Spacers

Bioconjugation, the covalent linking of two or more molecules where at least one is a biomolecule, has emerged as a cornerstone of modern therapeutic and diagnostic development. This powerful technology enables the creation of novel molecular entities with tailored functionalities, such as antibody-drug conjugates (ADCs) for targeted cancer therapy, and PEGylated proteins with enhanced pharmacokinetic profiles. The success of a bioconjugate often hinges on the judicious choice of a chemical linker, or spacer, that connects the constituent molecules. Among the various types of spacers, polyethylene (B3416737) glycol (PEG) has garnered significant attention and widespread use due to its unique and advantageous physicochemical properties.

This technical guide provides a comprehensive overview of the role of PEG spacers in bioconjugation. It delves into the core principles of PEGylation, presents quantitative data on the impact of PEG spacers, details key experimental protocols, and provides visual representations of relevant workflows and pathways to empower researchers in their drug development endeavors.

Core Advantages of Employing PEG Spacers in Bioconjugation

The incorporation of PEG spacers into bioconjugates offers a multitude of benefits that address common challenges in drug development, such as poor solubility, rapid clearance, and immunogenicity.[1][2] The primary advantages include:

-

Improved Solubility and Stability: PEG is a hydrophilic polymer that can significantly enhance the aqueous solubility of hydrophobic drugs or proteins.[2] This property is crucial for preventing aggregation, which can lead to loss of biological activity and increased immunogenicity.[3] PEG chains also create a hydration shell around the bioconjugate, protecting it from enzymatic degradation and enhancing its stability.[2]

-

Enhanced Pharmacokinetics and Bioavailability: By increasing the hydrodynamic volume of a bioconjugate, PEGylation reduces its renal clearance, thereby prolonging its circulation half-life in the body.[4][] This extended presence in the bloodstream increases the likelihood of the therapeutic reaching its target, thus improving bioavailability.[1]

-

Reduced Immunogenicity: The flexible and mobile PEG chains can effectively mask antigenic epitopes on the surface of protein therapeutics, reducing their recognition by the immune system and minimizing the risk of an adverse immune response.[1][2] This "stealth" effect is a key factor in the clinical success of many PEGylated drugs.

-

Steric Hindrance and Controlled Access: The spatial separation provided by the PEG spacer can minimize steric hindrance between the conjugated molecules, ensuring that the biological activity of each component is retained. The length of the PEG spacer can be precisely tuned to control the distance between the biomolecule and the payload, which can be critical for receptor binding and subsequent internalization.

Quantitative Impact of PEG Spacers

The length, architecture (linear vs. branched), and number of PEG spacers can have a profound and quantifiable impact on the properties and performance of a bioconjugate. The following tables summarize key quantitative data from various studies.

Table 1: Impact of PEG Spacer Length on Pharmacokinetics of a Miniaturized Antibody-Drug Conjugate

| Conjugate | PEG Molecular Weight (kDa) | Half-life (minutes) | In Vitro Cytotoxicity Reduction (fold) |

| HM | 0 | 19.6 | 1 |

| HP4KM | 4 | 49.0 (2.5-fold increase) | 4.5 |

| HP10KM | 10 | 219.5 (11.2-fold increase) | 22 |

Data sourced from a study on affibody-based drug conjugates.[6][7]

Table 2: Influence of PEG Spacer Length on the Hydrodynamic Radius of PEGylated Human Serum Albumin (HSA)

| Linker Type | PEG Molecular Weight (kDa) | Hydrodynamic Radius (Rh) (nm) |

| Unmodified HSA | - | 3.5 |

| Linear | 5 | 4.2 |

| Linear | 10 | 5.2 |

| Linear | 20 | 6.1 |

| Branched | 20 | 6.4 |

Data sourced from a study on PEGylated Human Serum Albumin, where the hydrodynamic radius was determined by size exclusion chromatography.[8]

Table 3: Effect of PEG Spacer Length on the Pharmacokinetics of an Antibody-Drug Conjugate (DAR8)

| PEG Length (number of PEG units) | Clearance (mL·kg⁻¹·day⁻¹) |

| 0 | ~45 |

| 2 | ~40 |

| 4 | ~25 |

| 8 | ~10 |

| 12 | ~10 |

| 24 | ~10 |

Data adapted from a study on the impact of PEG length on ADC clearance.[9]

Table 4: Comparison of Linear vs. Branched PEG Linkers on the Pharmacokinetic Profile of a TNF Nanobody

| PEG Conjugate Architecture | Total PEG Molecular Weight (kDa) | In Vivo Exposure |

| Linear | 40 | Lower |

| Branched (2x20 kDa) | 40 | Higher |

| Branched (4x10 kDa) | 40 | Highest |

Based on a study comparing linear and branched PEG conjugates of a TNF nanobody.[10]

Key Experimental Protocols

The successful implementation of PEG spacers in bioconjugation relies on well-defined experimental procedures. Below are detailed methodologies for common key experiments.

Protocol 1: Protein PEGylation using an NHS-Ester Functionalized PEG Spacer

This protocol describes the conjugation of an amine-reactive PEG spacer to a protein via N-hydroxysuccinimide (NHS) ester chemistry.

Materials:

-

Protein to be PEGylated

-

Amine-reactive PEG-NHS ester (e.g., mPEG-NHS)

-

Amine-free buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.2-8.0)

-

Anhydrous, water-miscible organic solvent (e.g., DMSO or DMF)

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

-

Desalting columns or dialysis cassettes for purification

Procedure:

-

Protein Preparation: Dissolve the protein in the amine-free buffer to a final concentration of 1-10 mg/mL. If the protein is in a buffer containing primary amines (e.g., Tris), it must be exchanged into an amine-free buffer via dialysis or a desalting column.

-

PEG-NHS Ester Solution Preparation: Immediately before use, dissolve the PEG-NHS ester in the organic solvent to a concentration of 10-20 mg/mL. The NHS ester is susceptible to hydrolysis, so stock solutions should not be prepared for long-term storage.

-

Conjugation Reaction:

-

Calculate the desired molar excess of the PEG-NHS ester to the protein. A 5- to 20-fold molar excess is a common starting point.

-

Slowly add the calculated volume of the PEG-NHS ester solution to the protein solution while gently vortexing or stirring. The final concentration of the organic solvent should ideally be less than 10% (v/v) to avoid protein denaturation.

-

-

Incubation: Incubate the reaction mixture at room temperature for 30-60 minutes or at 4°C for 2 hours. Reaction times may need to be optimized depending on the protein and the desired degree of PEGylation.

-

Quenching: Stop the reaction by adding the quenching buffer to a final concentration of 20-50 mM. Incubate for 5-15 minutes at room temperature.

-

Purification: Remove unreacted PEG reagent and byproducts by size-exclusion chromatography (SEC) using a desalting column or by dialysis against an appropriate buffer.

-

Characterization: Analyze the purified PEGylated protein using SDS-PAGE to visualize the increase in molecular weight and by HPLC (e.g., SEC-HPLC or RP-HPLC) to assess purity and the degree of PEGylation. Mass spectrometry can be used for more precise characterization.[6][11][12]

Protocol 2: Characterization of PEGylated Proteins by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)

SEC-HPLC separates molecules based on their hydrodynamic radius, making it an ideal method for analyzing the heterogeneity of PEGylated proteins.

Materials:

-

Purified PEGylated protein sample

-

Unmodified protein standard

-

SEC-HPLC system with a UV detector

-

SEC column suitable for the molecular weight range of the protein and its conjugates

-

Mobile phase (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.0)

Procedure:

-

System Equilibration: Equilibrate the SEC column with the mobile phase at a constant flow rate until a stable baseline is achieved.

-

Sample Preparation: Dilute the PEGylated protein sample and the unmodified protein standard in the mobile phase to an appropriate concentration for injection (typically 0.1-1 mg/mL).

-

Injection and Separation: Inject a defined volume of the sample onto the column. The separation is isocratic, meaning the mobile phase composition remains constant throughout the run.

-

Detection: Monitor the elution of the protein species using the UV detector, typically at 280 nm.

-

Data Analysis:

-

The PEGylated protein will elute earlier than the unmodified protein due to its larger hydrodynamic radius.

-

The chromatogram will show peaks corresponding to the unmodified protein and different PEGylated species (e.g., mono-, di-, tri-PEGylated).

-

The area under each peak can be used to quantify the relative abundance of each species and to assess the purity of the PEGylated product.[1]

-

Visualizing Key Concepts and Workflows

Diagrams are powerful tools for understanding complex biological pathways and experimental processes. The following diagrams were created using Graphviz (DOT language) to illustrate key concepts related to the role of PEG spacers in bioconjugation.

Caption: Signaling pathway of pegylated interferon-alpha.[8][9][13][14][15]

Caption: General workflow for Antibody-Drug Conjugate (ADC) production.[16]

Caption: General workflow for the purification of PEGylated proteins.[1][12]

Conclusion

PEG spacers are indispensable tools in the field of bioconjugation, offering a versatile and effective means to enhance the therapeutic properties of a wide range of biomolecules. By improving solubility, stability, and pharmacokinetic profiles, while simultaneously reducing immunogenicity, PEGylation has enabled the development of numerous successful biopharmaceutical products. The ability to precisely tune the length and architecture of PEG spacers allows for the fine-tuning of a bioconjugate's properties to meet specific therapeutic goals. As our understanding of the structure-function relationships of PEGylated bioconjugates continues to grow, so too will the innovation and application of this powerful technology in the development of next-generation therapeutics and diagnostics. The data, protocols, and workflows presented in this guide provide a solid foundation for researchers and drug development professionals to effectively harness the potential of PEG spacers in their work.

References

- 1. scielo.br [scielo.br]

- 2. PEGylation Extends Circulation Half-Life While Preserving In Vitro and In Vivo Activity of Tissue Inhibitor of Metalloproteinases-1 (TIMP-1) | PLOS One [journals.plos.org]

- 3. vectorlabs.com [vectorlabs.com]

- 4. tandfonline.com [tandfonline.com]

- 6. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. PEG Linker Improves Antitumor Efficacy and Safety of Affibody-Based Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. Pharmacokinetic, biodistribution, and biophysical profiles of TNF nanobodies conjugated to linear or branched poly(ethylene glycol) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. The Effect of Mini-PEG-Based Spacer Length on Binding and Pharmacokinetic Properties of a 68Ga-Labeled NOTA-Conjugated Antagonistic Analog of Bombesin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 15. PEG Length and Chemical Linkage Controls Polyacridine Peptide DNA Polyplex Pharmacokinetics, Biodistribution, Metabolic Stability and In Vivo Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to Click Chemistry for Protein Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction to Click Chemistry

Click chemistry, a concept first introduced by K.B. Sharpless, has emerged as a powerful tool in chemical biology and drug discovery.[1][2] It describes a class of reactions that are modular, high-yielding, and create only inoffensive byproducts.[2] These reactions are characterized by their simplicity, stereospecificity, and the use of benign solvents, often water.[2][3] At its core, click chemistry facilitates the rapid and reliable joining of small molecular units, a principle that has found widespread application in bioconjugation, the process of linking molecules to biological targets like proteins.[2][4]

The bio-orthogonal nature of click chemistry reactions is a key advantage for protein modification. This means the reacting functional groups are abiotic and do not interfere with or participate in native biological processes.[5] The most prominent examples of click chemistry reactions used for protein modification are the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][6] These reactions enable the specific and covalent labeling of proteins within their native environments, allowing for their visualization, tracking, and functional characterization in complex biological systems.[7]

Core Click Chemistry Reactions for Protein Modification

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a highly efficient and widely used click chemistry method that involves the reaction between a terminal alkyne and an azide (B81097) to form a stable 1,2,3-triazole ring, catalyzed by a copper(I) species.[3][8] This reaction is known for its reliability, high yield, and tolerance to a wide range of functional groups and reaction conditions, including aqueous environments.[8][9]

The use of a copper catalyst, however, can be a limitation for in vivo applications due to its potential cytotoxicity.[10] To mitigate this, accelerating ligands are often used to protect against reactive oxygen species and aminoguanidine (B1677879) can be employed to intercept deleterious byproducts.[8]

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

To overcome the cytotoxicity associated with the copper catalyst in CuAAC, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) was developed.[11] This reaction is a copper-free alternative that utilizes a strained cyclooctyne (B158145), which readily reacts with an azide to release ring strain.[1] The reaction proceeds efficiently under physiological conditions without the need for a catalyst, making it highly suitable for labeling proteins in living cells and organisms.[11][12]

While SPAAC offers superior biocompatibility, its reaction kinetics are generally slower than CuAAC.[13] However, the development of various cyclooctyne derivatives with enhanced reactivity has significantly improved the speed of SPAAC reactions.[2]

Quantitative Comparison of CuAAC and SPAAC

The choice between CuAAC and SPAAC often depends on the specific application, balancing the need for rapid kinetics against the requirement for biocompatibility. The following tables provide a summary of key quantitative data for these two reactions.

| Parameter | CuAAC | SPAAC | Reference |

| Catalyst | Copper(I) | None | [1] |

| Biocompatibility | Lower (due to copper toxicity) | Higher | [1] |

| Reaction Environment | in vitro, fixed cells, controlled in vivo | in vitro, live cells, in vivo | [1][14] |

| Reaction | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Notes | Reference |

| CuAAC | 10 - 100 | General range for CuAAC reactions. | [2] |

| Chelation-Assisted CuAAC | >70% yield in 30-60 min | Increased labeling yields by 2.7- to 25-fold compared with conventional CuAAC on cells. | [12] |

| SPAAC (OCT) | ~0.01 | First generation cyclooctyne. | [2] |

| SPAAC (DBCO) | 0.85 - 1.18 | Dependent on buffer and pH. | [2] |

| SPAAC (Sulfo-DBCO) | up to 1.18 | Higher rates observed in borate (B1201080) buffer at pH 10. | [2] |

| SPAAC (BARAC) | up to 60 | One of the fastest cyclooctynes. | [2] |

Experimental Protocols

Protocol 1: In Vitro Protein Labeling using CuAAC

This protocol describes a general method for labeling a purified protein containing an azide or alkyne functionality with a corresponding alkyne or azide-modified fluorescent dye.

Materials:

-

Azide or Alkyne-modified Protein

-

Alkyne or Azide-modified Fluorescent Dye (e.g., TAMRA-alkyne)

-

Copper(II) Sulfate (CuSO₄) solution (200 mM)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand solution (200 mM)

-

Sodium Ascorbate (B8700270) solution (400 mM, freshly prepared)

-

Tris-buffered saline (TBS) or Phosphate-buffered saline (PBS), pH 7.4

-

DMSO (for dissolving dye)

-

1.5 mL microcentrifuge tubes

Procedure:

-

Prepare the protein solution in TBS or PBS to a final concentration of 10-50 µM.

-

Prepare a 10 mM stock solution of the fluorescent dye in DMSO.

-

In a microcentrifuge tube, combine the following reagents in the specified order:

-

Protein solution

-

Fluorescent dye stock solution (to a final concentration of 100-500 µM)

-

-

Prepare the catalyst premix by mixing equal volumes of the CuSO₄ and THPTA solutions.

-

Add the catalyst premix to the protein-dye mixture to a final copper concentration of 200 µM.

-

Initiate the reaction by adding the freshly prepared sodium ascorbate solution to a final concentration of 400 µM.

-

Gently mix the reaction and incubate at room temperature for 1-2 hours.

-

The labeled protein can be purified from excess reagents using methods such as dialysis, size-exclusion chromatography, or precipitation.

Protocol 2: Live Cell Surface Protein Labeling using SPAAC

This protocol details the labeling of a cell surface protein, into which a non-canonical amino acid (ncAA) bearing a cyclooctyne has been incorporated, with an azide-containing fluorescent dye.[14][15]

Materials:

-

Mammalian cells expressing the protein of interest with an incorporated cyclooctyne-bearing ncAA.

-

Azide-modified fluorescent dye (e.g., AF488-azide)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Phosphate-Buffered Saline (PBS)

-

Microscope slides or imaging plates

Procedure:

-

Culture the cells expressing the target protein in the appropriate cell culture medium supplemented with FBS.

-

Prepare a stock solution of the azide-modified fluorescent dye in DMSO or water, depending on its solubility.

-

On the day of the experiment, wash the cells twice with warm PBS.

-

Add fresh, pre-warmed cell culture medium to the cells.

-

Add the azide-modified fluorescent dye to the cell culture medium to a final concentration of 1-10 µM.

-

Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes.

-

After incubation, wash the cells three times with warm PBS to remove excess dye.

-

The cells are now ready for visualization by fluorescence microscopy.

Visualizing Workflows with Graphviz

Experimental Workflow for Proteomic Analysis of Post-Translational Modifications (PTMs)

This workflow outlines the general steps for identifying proteins with a specific PTM using click chemistry-based metabolic labeling and mass spectrometry.

Caption: Workflow for PTM analysis using click chemistry.

Logical Relationship for Identifying Protein-Protein Interactions (PPIs)

This diagram illustrates a click chemistry-based cross-linking approach to identify interacting proteins.[7]

Caption: Workflow for identifying protein-protein interactions.

Conclusion

Click chemistry has revolutionized the field of protein modification, providing researchers with robust and versatile tools for labeling, tracking, and functionalizing proteins. The choice between CuAAC and SPAAC allows for the tailoring of experimental design to either prioritize reaction speed or biocompatibility. The detailed protocols and workflows presented in this guide offer a solid foundation for the implementation of click chemistry in a variety of research and drug development applications. As the field continues to evolve, the development of new click reactions and bioorthogonal handles will undoubtedly further expand the capabilities of this powerful chemical toolbox.

References

- 1. benchchem.com [benchchem.com]

- 2. The effects of buffer, pH, and temperature upon SPAAC reaction rates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01157K [pubs.rsc.org]

- 3. interchim.fr [interchim.fr]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. biorxiv.org [biorxiv.org]

- 7. Modification of Protein Scaffolds via Copper-Catalyzed Azide–Alkyne Cycloaddition | Springer Nature Experiments [experiments.springernature.com]

- 8. Comparative analysis of Cu (I)-catalyzed alkyne-azide cycloaddition (CuAAC) and strain-promoted alkyne-azide cycloaddition (SPAAC) in O-GlcNAc proteomics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Specific and quantitative labeling of biomolecules using click chemistry [frontiersin.org]

- 10. researchgate.net [researchgate.net]

- 11. static1.squarespace.com [static1.squarespace.com]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Labeling proteins on live mammalian cells using click chemistry | Springer Nature Experiments [experiments.springernature.com]

- 14. Labeling proteins on live mammalian cells using click chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. info.gbiosciences.com [info.gbiosciences.com]

The Role of Terminal Alkyne Groups in Crosslinkers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Terminal alkyne groups are a cornerstone of modern chemical biology and materials science, primarily due to their instrumental role in "click chemistry." This technical guide provides a comprehensive overview of the function of terminal alkyne groups in crosslinkers, with a focus on their application in bioconjugation, hydrogel formation, and drug delivery systems. We delve into the quantitative aspects of the most common alkyne-based crosslinking reactions, provide detailed experimental protocols for their implementation, and explore their emerging applications in the study of cellular signaling pathways.

Core Concepts: The Power of the Terminal Alkyne

The terminal alkyne, a functional group characterized by a carbon-carbon triple bond at the end of a molecule, is a key player in a variety of highly efficient and specific chemical reactions known as "click chemistry".[1] The high electron density of the triple bond and the relatively acidic nature of the terminal proton make it a versatile handle for forming stable covalent linkages.[2] In the context of crosslinkers, the terminal alkyne provides a reactive site for connecting polymers, biomolecules, and other molecular building blocks.

The most prominent reactions involving terminal alkynes in crosslinking are:

-

Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole ring from a terminal alkyne and an azide, with the aid of a copper(I) catalyst.[3][4] It is known for its high efficiency, bioorthogonality (meaning it does not interfere with biological processes), and mild reaction conditions.[3][5]

-

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): As a copper-free alternative to CuAAC, SPAAC utilizes a strained cyclooctyne (B158145) to react with an azide.[6] This is particularly advantageous for in vivo applications where the cytotoxicity of copper is a concern.[6]

-

Thiol-Yne Reaction: This reaction involves the addition of a thiol to an alkyne, which can proceed via a radical-mediated or nucleophilic mechanism.[7][8] It is a versatile method for creating highly crosslinked networks.[7]

These reactions have revolutionized the design of crosslinkers for a wide range of applications, from creating biocompatible hydrogels for tissue engineering to developing sophisticated drug delivery vehicles.[9][10][11]

Quantitative Data Presentation

The choice of a specific alkyne-based crosslinking strategy often depends on the desired reaction kinetics and the specific application. The following tables summarize key quantitative data for CuAAC, SPAAC, and thiol-yne reactions to facilitate comparison.

Table 1: Reaction Kinetics of Alkyne-Azide Cycloadditions

| Reaction Type | Alkyne | Azide | Catalyst/Promoter | Second-Order Rate Constant (k) (M⁻¹s⁻¹) | Reference(s) |

| CuAAC | Terminal Alkyne | Benzyl Azide | Copper(I) | 10¹ - 10⁴ | [4][12] |

| SPAAC | BCN | Benzyl Azide | Strain-promoted | ~0.06 - 0.1 | [9] |

| SPAAC | DIBO | Benzyl Azide | Strain-promoted | ~0.3 - 0.7 | [9] |

| SPAAC | DBCO | Benzyl Azide | Strain-promoted | ~0.6 - 1.0 | [9] |

| SPAAC | ADIBO | Primary Azide | Strain-promoted | 0.90 | [13] |

| SPAAC | ADIBO | Secondary Azide | Strain-promoted | 0.25 | [13] |

| SPAAC | ADIBO | Tertiary Azide | Strain-promoted | 4.7 x 10⁻⁶ | [13] |

Note: Reaction rates can be influenced by factors such as solvent, temperature, and the specific structure of the reactants.

Table 2: Gelation Time of Alkyne-Based Hydrogels

| Polymer System | Crosslinking Chemistry | Gelation Time | Key Factors Influencing Gelation | Reference(s) |

| Alkyne- and Azide-functionalized PEG | CuAAC | 2 - 30 minutes | Temperature, catalyst and precursor concentration, peptide structure | |

| Alkyne- and Azide-functionalized Cellulose | CuAAC | 55 - 1600 seconds | Degree of functionalization, amount of copper(I) catalyst | [14] |

| Ketone- and Hydrazide-functionalized pNIPAM | Hydrazone formation | Seconds to hours | Ratio of aldehyde to ketone functional groups, total ketone groups | [15] |

Table 3: Mechanical Properties of Crosslinked Hydrogels

| Polymer System | Crosslinking Chemistry | Young's Modulus (E) | Method of Determination | Reference(s) |

| Poly(vinyl alcohol) (PVA) with azide/alkyne functionalization | CuAAC | ~2 - 20 kPa | Rheology | [16] |

| Gelatin and Low Molecular Weight Gelatin with Genipin | Chemical Crosslinking | Varies with gelatin MW | Compression tests | [2] |

| Polyacrylamide-Gelatin with Pluronic P123 | Double Network | Varies with P123 concentration | Tensile strength and oscillatory shear tests | [17] |

Experimental Protocols

This section provides detailed methodologies for key experiments involving terminal alkyne crosslinkers.

Synthesis of Alkyne-Terminated Poly(ethylene glycol) (PEG)

This protocol describes a general method for the synthesis of alkyne-terminated PEG from PEG-diol.

Materials:

-

Poly(ethylene glycol) (PEG-diol, desired molecular weight)

-

Propargyl bromide

-

Potassium tert-butoxide

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Diethyl ether

-

Magnesium sulfate (B86663) (MgSO₄)

-

Argon or Nitrogen gas

Procedure:

-

Drying of PEG: Dry the PEG-diol under vacuum at 80-100 °C for at least 4 hours to remove any residual water.

-

Reaction Setup: In a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (argon or nitrogen), dissolve the dried PEG-diol in anhydrous THF.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Slowly add potassium tert-butoxide (typically 2.2 equivalents per mole of PEG-diol) to the solution while stirring. Allow the reaction to stir at 0 °C for 30 minutes and then at room temperature for 1 hour.

-

Alkynylation: Cool the reaction mixture back to 0 °C and add propargyl bromide (typically 2.5 equivalents per mole of PEG-diol) dropwise. Allow the reaction to warm to room temperature and stir overnight.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Remove the THF under reduced pressure. Dissolve the residue in dichloromethane (B109758) (DCM) and wash with brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purification: Precipitate the crude product by adding the concentrated DCM solution dropwise to a large volume of cold diethyl ether. Collect the precipitate by filtration and dry under vacuum.

-

Characterization: Confirm the structure and purity of the alkyne-terminated PEG using ¹H NMR and Gel Permeation Chromatography (GPC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) for Hydrogel Formation

This protocol outlines a general procedure for forming a hydrogel by crosslinking alkyne-terminated and azide-terminated polymers.

Materials:

-

Alkyne-terminated polymer (e.g., PEG-alkyne)

-

Azide-terminated polymer (e.g., PEG-azide)

-

Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other stabilizing ligand

-

Phosphate-buffered saline (PBS) or other suitable buffer

Procedure:

-

Prepare Stock Solutions:

-

Dissolve the alkyne-terminated and azide-terminated polymers in the desired buffer to the final desired concentrations.

-

Prepare a stock solution of CuSO₄·5H₂O in water (e.g., 100 mM).

-

Prepare a fresh stock solution of sodium ascorbate in water (e.g., 1 M).

-

Prepare a stock solution of the THPTA ligand in water (e.g., 200 mM).

-

-

Catalyst Premix: In a separate tube, mix the CuSO₄ solution and the THPTA solution (typically at a 1:2 to 1:5 molar ratio of Cu:ligand).

-

Initiate Crosslinking:

-

In the main reaction vessel, combine the alkyne-terminated and azide-terminated polymer solutions.

-

Add the premixed copper/ligand solution to the polymer mixture.

-

Initiate the reaction by adding the sodium ascorbate solution.

-

Gently mix the solution to ensure homogeneity.

-

-

Gelation: Monitor the gelation process. The time to gelation will depend on the concentrations of the reactants and catalyst, as well as the temperature.[14]

-

Characterization: Once the hydrogel is formed, it can be characterized for its mechanical properties using rheology, swelling behavior, and other relevant techniques.

Characterization of Crosslinked Hydrogel Mechanical Properties

Rheology is a powerful technique to quantify the mechanical properties of hydrogels.

Instrumentation:

-

Rheometer equipped with a parallel plate or cone-and-plate geometry.

Procedure:

-

Sample Loading: Carefully place the hydrogel sample onto the lower plate of the rheometer. Lower the upper plate to the desired gap distance, ensuring the sample fills the gap without overflowing. Trim any excess material.

-

Strain Sweep: Perform a strain sweep at a constant frequency (e.g., 1 Hz) to determine the linear viscoelastic region (LVER) of the hydrogel. In the LVER, the storage modulus (G') and loss modulus (G'') are independent of the applied strain.

-

Frequency Sweep: Perform a frequency sweep at a constant strain within the LVER. This will provide information about the frequency-dependent mechanical behavior of the hydrogel.

-

Data Analysis: From the rheological data, you can determine the storage modulus (G'), which represents the elastic component of the hydrogel, and the loss modulus (G''), which represents the viscous component. The Young's modulus (E) can be estimated from the storage modulus for incompressible materials using the equation E ≈ 3G'.

Visualization of Workflows and Pathways

Diagram 1: Synthesis of Alkyne-Terminated PEG

Caption: Workflow for the synthesis of alkyne-terminated PEG.

Diagram 2: CuAAC Crosslinking for Hydrogel Formation

Caption: Experimental workflow for CuAAC-mediated hydrogel formation.

Diagram 3: Hypothetical Application in Studying Mechanotransduction via the MAPK Pathway

While direct and extensive literature on the use of terminal alkyne crosslinkers to specifically probe signaling pathways is still emerging, a logical application lies in the field of mechanotransduction. Here's a conceptual workflow:

Caption: Conceptual workflow for studying MAPK signaling using tunable hydrogels.

Applications in Drug Development and Research

The versatility of terminal alkyne crosslinkers has led to their widespread adoption in various aspects of drug development and biomedical research.

-

Drug Delivery: Terminal alkyne groups are used to construct core-crosslinked micelles and nanoparticles for the encapsulation and controlled release of therapeutic agents.[3][10] The stability of the triazole linkage formed via CuAAC ensures the integrity of the drug carrier in physiological environments.

-

Tissue Engineering: The ability to form hydrogels with tunable mechanical properties and biocompatibility makes alkyne-based crosslinkers ideal for creating scaffolds that mimic the native extracellular matrix (ECM).[14][16] These scaffolds can be used to support cell growth and tissue regeneration.

-

Bioconjugation: Terminal alkynes are widely used to label and conjugate biomolecules, such as proteins, peptides, and nucleic acids.[5][16] This is crucial for developing antibody-drug conjugates (ADCs), diagnostic probes, and for studying protein-protein interactions.[11]

-

Probing Cellular Signaling: As illustrated in the conceptual diagram above, a key emerging application is the use of these crosslinkers to create materials with precisely controlled properties to investigate how cells sense and respond to their environment. By tuning the stiffness of a hydrogel, for example, researchers can study how mechanical cues are translated into biochemical signals through pathways like the MAPK, PI3K/Akt, and Wnt signaling cascades.[18][19][20] While direct, widespread application of terminal alkyne crosslinkers as the primary tool in published signaling pathway studies is still growing, the foundational chemical tools are well-established for enabling such research.

Conclusion

Terminal alkyne groups are a powerful and versatile tool in the design and application of crosslinkers. Their participation in highly efficient and bioorthogonal "click" reactions has enabled significant advancements in materials science, drug delivery, and tissue engineering. The ability to precisely control the formation of crosslinked networks with tunable properties opens up new avenues for developing sophisticated biomaterials and for investigating complex biological processes at the molecular level. As research continues to advance, the role of terminal alkyne crosslinkers in elucidating and manipulating cellular signaling pathways is expected to become increasingly prominent, offering new therapeutic and diagnostic possibilities.

References

- 1. Experimental and theoretical elucidation of SPAAC kinetics for strained alkyne-containing cycloparaphenylenes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

- 10. pharmatutor.org [pharmatutor.org]

- 11. Alkyne Azide Click Chemistry Protocol for ADC Bioconjugation with Real Examples | AxisPharm [axispharm.com]

- 12. Click Chemistry: Reaction Rates and Their Suitability for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Chemoselectivity of Tertiary Azides in Strain‐Promoted Alkyne‐Azide Cycloadditions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Evaluating Cross-Linking Efficiency and Cytocompatibility of Three Commonly Used Photoinitiators across Different Cell-Compatible Hydrogel Platforms - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Design and synthesis of minimalist terminal alkyne-containing diazirine photo-crosslinkers and their incorporation into kinase inhibitors for cell- and tissue-based proteome profiling. | Semantic Scholar [semanticscholar.org]

- 16. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]